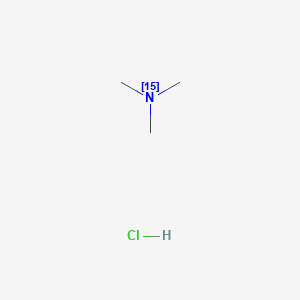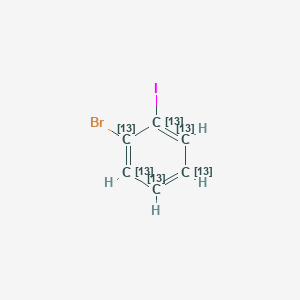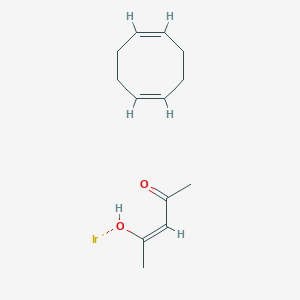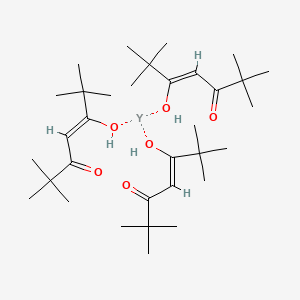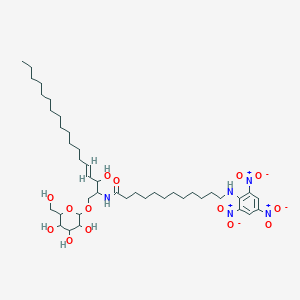
2-Butene-1,1,1-d3(6ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butene-1,1,1-d3 (6ci) is a deuterated form of 2-butene, where three hydrogen atoms are replaced by deuterium atoms. This compound is a mixture of cis and trans isomers and is commonly used in various scientific research applications due to its unique isotopic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butene-1,1,1-d3 can be synthesized through the deuteration of 2-butene. This process involves the replacement of hydrogen atoms with deuterium atoms using deuterium gas (D2) under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of 2-Butene-1,1,1-d3 involves the large-scale deuteration of 2-butene using deuterium gas. The process is carried out in specialized reactors designed to handle deuterium gas and ensure efficient isotopic exchange. The product is then purified through distillation to separate the cis and trans isomers .
Análisis De Reacciones Químicas
Types of Reactions
2-Butene-1,1,1-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert 2-Butene-1,1,1-d3 to butane derivatives.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Butane derivatives.
Substitution: Halogenated 2-butene derivatives.
Aplicaciones Científicas De Investigación
2-Butene-1,1,1-d3 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in the production of deuterated compounds for specialized applications.
Mecanismo De Acción
The mechanism of action of 2-Butene-1,1,1-d3 involves its participation in chemical reactions where the deuterium atoms provide unique insights into reaction pathways. The isotopic labeling allows for the tracking of molecular transformations and the study of reaction intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-Butene-d8: Another deuterated butene with all hydrogen atoms replaced by deuterium.
2-Methylpropane-13C4: A deuterated and carbon-13 labeled compound used in similar research applications.
Uniqueness
2-Butene-1,1,1-d3 is unique due to its specific isotopic labeling at the 1,1,1 positions, which provides distinct advantages in tracing and studying reaction mechanisms compared to other deuterated compounds. Its mixture of cis and trans isomers also offers additional insights into stereochemical effects in reactions .
Propiedades
Fórmula molecular |
C4H8 |
|---|---|
Peso molecular |
59.12 g/mol |
Nombre IUPAC |
(E)-1,1,1-trideuteriobut-2-ene |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3+/i1D3 |
Clave InChI |
IAQRGUVFOMOMEM-VGIDZVCYSA-N |
SMILES isomérico |
[2H]C([2H])([2H])/C=C/C |
SMILES canónico |
CC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





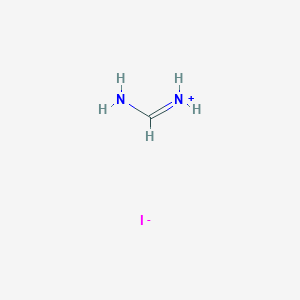
![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)

